molecular formula C14H12FN5O2S B2819854 methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate CAS No. 863458-26-8

methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate

Cat. No.: B2819854
CAS No.: 863458-26-8
M. Wt: 333.34
InChI Key: KDYOUPCERRSPFJ-UHFFFAOYSA-N
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Description

The compound “methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . This scaffold is recognized as a valuable compound in the treatment of various diseases . It has been used as a template for designing new inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves the conversion of mercapto-compounds into corresponding bis(methylthio)-derivatives, which give amino-methylthio-compounds on heating with ethanolic ammonia .


Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold. Docking studies have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring could be responsible for the improved activity of certain derivatives .


Chemical Reactions Analysis

The compound, being a derivative of [1,2,3]triazolo[4,5-d]pyrimidine, may undergo various chemical reactions. For instance, 5-mercapto-compounds can be converted into corresponding 5,7-bis(methylthio)-derivatives, which give 7-amino-5-methylthio-compounds on heating with ethanolic ammonia .

Scientific Research Applications

Synthesis and Structural Modification

  • Structural modifications of (pyrimidin-2-yl)hydrazones, related to the compound , have shown that methylation at the N3 atom can promote anomalous cyclization, leading to the formation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This process involves specific cleavage and rearrangement, indicating potential applications in synthetic organic chemistry for creating novel heterocyclic compounds with unique properties (Erkin & Krutikov, 2007).

Antimicrobial Activity

  • Compounds containing the triazolopyrimidine ring have been synthesized and evaluated for their antimicrobial activity. For example, a novel derivative showed antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antibacterial agents (Lahmidi et al., 2019).

Antitumor and Antimicrobial Activities

  • N-arylpyrazole-containing enaminones, which are structurally related to the compound , have been synthesized and shown to exhibit cytotoxic effects against human cell lines and antimicrobial activity. This suggests potential applications in the development of new therapeutics for cancer and infectious diseases (Riyadh, 2011).

Coordination Complexes and Antioxidant Properties

  • Cu(II) coordination complexes built from triazolopyrimidine derivatives have shown "solvent-induced" polymorphism and antioxidant properties. Such complexes may have applications in materials science and as potential therapeutic agents due to their antioxidant activity (Chkirate et al., 2020).

Organic Light-emitting Properties

  • The self-assembly of triazolopyrimidine derivatives into supramolecular microfibers with organic light-emitting properties has been reported. This finding opens up potential applications in the development of new materials for organic light-emitting diodes (OLEDs) (Liu et al., 2008).

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, to which this compound belongs, can be used as a template for designing new inhibitors . This suggests potential future directions in the development of more potent and efficacious drugs.

Properties

IUPAC Name

methyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2S/c1-22-11(21)7-23-14-12-13(16-8-17-14)20(19-18-12)6-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYOUPCERRSPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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